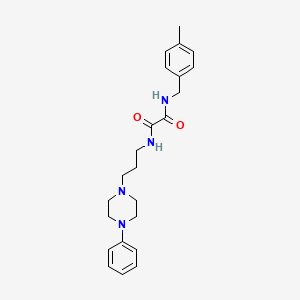![molecular formula C10H19ClN2O2 B2439283 2-Chloro-1-[(2S,5R)-4-(2-hydroxyethyl)-2,5-dimethylpiperazin-1-yl]ethanone CAS No. 2411177-82-5](/img/structure/B2439283.png)
2-Chloro-1-[(2S,5R)-4-(2-hydroxyethyl)-2,5-dimethylpiperazin-1-yl]ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-1-[(2S,5R)-4-(2-hydroxyethyl)-2,5-dimethylpiperazin-1-yl]ethanone is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is synthesized through a specific method, which involves several steps.
Wirkmechanismus
The exact mechanism of action of 2-Chloro-1-[(2S,5R)-4-(2-hydroxyethyl)-2,5-dimethylpiperazin-1-yl]ethanone is not fully understood. However, it is believed to act on the central nervous system by modulating the activity of neurotransmitters such as GABA and glutamate.
Biochemical and Physiological Effects:
Studies have shown that 2-Chloro-1-[(2S,5R)-4-(2-hydroxyethyl)-2,5-dimethylpiperazin-1-yl]ethanone exhibits significant biochemical and physiological effects. It has been found to reduce inflammation and pain by inhibiting the production of pro-inflammatory cytokines. This compound has also been shown to modulate the activity of ion channels, which may contribute to its anticonvulsant effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-Chloro-1-[(2S,5R)-4-(2-hydroxyethyl)-2,5-dimethylpiperazin-1-yl]ethanone in lab experiments is its ability to exhibit multiple therapeutic effects. However, one of the limitations of using this compound is its potential toxicity, which may require careful dosing and administration.
Zukünftige Richtungen
There are several future directions for research related to 2-Chloro-1-[(2S,5R)-4-(2-hydroxyethyl)-2,5-dimethylpiperazin-1-yl]ethanone. One area of research is the development of more potent and selective analogs of this compound. Another area of research is the investigation of the potential use of this compound in the treatment of other neurological disorders such as multiple sclerosis and neuropathic pain. Additionally, further studies are needed to fully understand the mechanism of action and potential side effects of this compound.
In conclusion, 2-Chloro-1-[(2S,5R)-4-(2-hydroxyethyl)-2,5-dimethylpiperazin-1-yl]ethanone is a chemical compound with significant potential for therapeutic applications. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully explore the potential of this compound in the treatment of neurological disorders.
Synthesemethoden
The synthesis of 2-Chloro-1-[(2S,5R)-4-(2-hydroxyethyl)-2,5-dimethylpiperazin-1-yl]ethanone involves several steps. The starting material for the synthesis is 2,5-dimethylpiperazine, which is reacted with ethyl chloroformate in the presence of a base to form N-ethoxycarbonyl-2,5-dimethylpiperazine. This intermediate is then reacted with 2-hydroxyethylamine to form N-ethoxycarbonyl-2-(2-hydroxyethyl)-5-methylpiperazine. The final step involves the reaction of this intermediate with thionyl chloride and 2-chloroacetyl chloride to form 2-Chloro-1-[(2S,5R)-4-(2-hydroxyethyl)-2,5-dimethylpiperazin-1-yl]ethanone.
Wissenschaftliche Forschungsanwendungen
2-Chloro-1-[(2S,5R)-4-(2-hydroxyethyl)-2,5-dimethylpiperazin-1-yl]ethanone has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, analgesic, and anticonvulsant properties. This compound has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease, Parkinson's disease, and epilepsy.
Eigenschaften
IUPAC Name |
2-chloro-1-[(2S,5R)-4-(2-hydroxyethyl)-2,5-dimethylpiperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19ClN2O2/c1-8-7-13(10(15)5-11)9(2)6-12(8)3-4-14/h8-9,14H,3-7H2,1-2H3/t8-,9+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXNUKCGHWPWVRV-BDAKNGLRSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C(CN1C(=O)CCl)C)CCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CN([C@@H](CN1C(=O)CCl)C)CCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-1-[(2S,5R)-4-(2-hydroxyethyl)-2,5-dimethylpiperazin-1-yl]ethanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


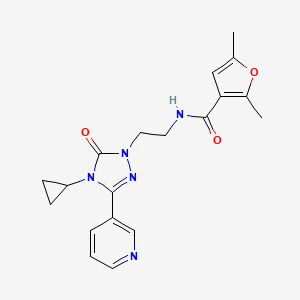
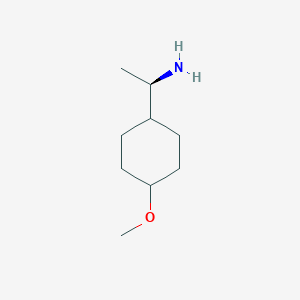

![{1-[2-(4-Chlorophenoxy)-5-fluorophenyl]ethyl}(methyl)amine hydrochloride](/img/structure/B2439208.png)
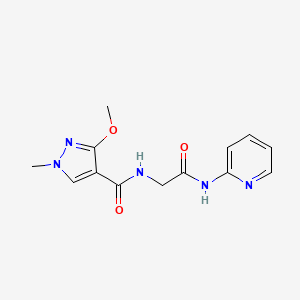
![N-(4-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)cyclohexanecarboxamide](/img/structure/B2439212.png)
![N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}-1H-indole-2-carboxamide](/img/structure/B2439213.png)

![6-chloro-N-[1-(2-methoxyphenyl)ethyl]pyridine-3-sulfonamide](/img/structure/B2439215.png)
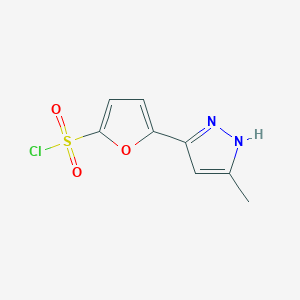
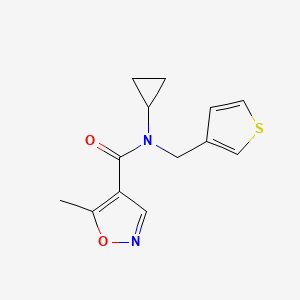
![2-((1-(4-chlorophenyl)-6-((1-phenylethyl)amino)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethanol](/img/structure/B2439221.png)
